molecular formula C12H14F3N3O2 B6637159 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

Katalognummer B6637159
Molekulargewicht: 289.25 g/mol
InChI-Schlüssel: SHJUUVNFGXBKNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound was developed by Takeda Pharmaceutical Company Limited and is currently in clinical trials.

Wirkmechanismus

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea inhibits the activity of BTK by binding to the enzyme’s active site, preventing it from phosphorylating downstream targets. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea also inhibits the activity of ITK and Tec kinase, which are involved in T-cell activation.
Biochemical and Physiological Effects:
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to enhance the activity of immune cells, such as T-cells and natural killer cells, which can help to eliminate cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea is that it has shown efficacy in preclinical studies and is currently in clinical trials, indicating its potential as a therapeutic agent. However, one limitation of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the research and development of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea. One direction is to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Another direction is to explore its potential in the treatment of other types of cancer. Additionally, further studies are needed to understand the long-term safety and efficacy of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea in humans. Finally, the development of more potent and selective BTK inhibitors could lead to the development of more effective cancer therapies.

Synthesemethoden

The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea involves the reaction of 1-(hydroxymethyl)cyclobutanol with 6-(trifluoromethyl)pyridin-3-amine to form the intermediate 1-[(1-hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea. This intermediate is then reacted with p-toluenesulfonic acid to yield the final product, 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea.

Wissenschaftliche Forschungsanwendungen

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to have potential in the treatment of various types of cancer, including B-cell malignancies and solid tumors. It has been found to inhibit the activity of Bruton’s tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells. 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has also been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in the activation of T-cells.

Eigenschaften

IUPAC Name

1-[(1-hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-3-2-8(6-16-9)18-10(19)17-7-11(20)4-1-5-11/h2-3,6,20H,1,4-5,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJUUVNFGXBKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NC2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.